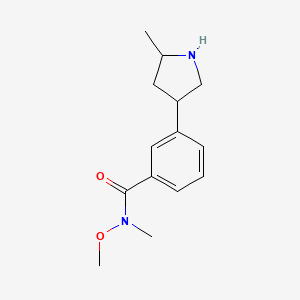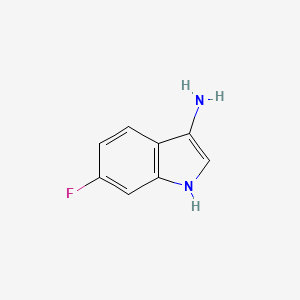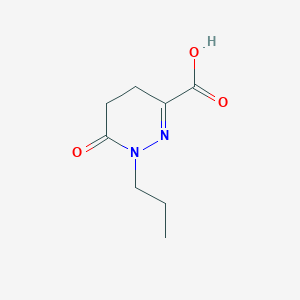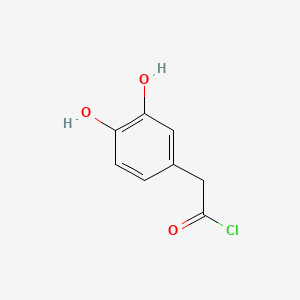
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a methoxy group, a methyl group, and a pyrrolidinyl group attached to the benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide typically involves the reaction of 3-(5-methylpyrrolidin-3-yl)benzoic acid with N-methoxy-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzaldehyde.
Reduction: Formation of N-methyl-3-(5-methylpyrrolidin-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific signaling pathways .
類似化合物との比較
Similar Compounds
N-Methoxy-N-methylbenzamide: Lacks the pyrrolidinyl group, making it less complex.
N-Methoxy-N-methyl-3-(2-methylpyrrolidin-3-yl)benzamide: Similar structure but with a different substitution pattern on the pyrrolidinyl ring.
N-Methoxy-N-methyl-3-(5-chloropyrrolidin-3-yl)benzamide: Contains a chlorine atom instead of a methyl group on the pyrrolidinyl ring.
Uniqueness
N-Methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
N-methoxy-N-methyl-3-(5-methylpyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-13(9-15-10)11-5-4-6-12(8-11)14(17)16(2)18-3/h4-6,8,10,13,15H,7,9H2,1-3H3 |
InChIキー |
ZYKQJHLXUDIJRM-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1)C2=CC(=CC=C2)C(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)




![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)

![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)



